molecular formula C19H16FN3O3S B6558008 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040652-41-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558008
CAS No.: 1040652-41-2
M. Wt: 385.4 g/mol
InChI Key: LDGAVTHCZLUVLL-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide was initiated by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base . Another research reported the synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is C10H11NO3 . The InChI and Canonical SMILES of this compound are also available .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has a molecular weight of 193.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-12-1-3-13(4-2-12)22-19-23-15(11-27-19)10-18(24)21-14-5-6-16-17(9-14)26-8-7-25-16/h1-6,9,11H,7-8,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGAVTHCZLUVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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